molecular formula C30H45NO7 B008451 7-Oxo-prostaglandin I2-ephedrine CAS No. 108590-75-6

7-Oxo-prostaglandin I2-ephedrine

Cat. No. B008451
M. Wt: 531.7 g/mol
InChI Key: CLRBHRQIUVKWDS-AUVQIACVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxo-prostaglandin I2-ephedrine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a combination of two different chemicals, 7-Oxo-prostaglandin I2 and ephedrine, which have been individually studied for their medicinal properties. The combination of these two chemicals has shown promising results in various research studies, making it a subject of interest for further investigation.

Mechanism Of Action

The mechanism of action of 7-Oxo-prostaglandin I2-ephedrine involves the activation of the prostacyclin receptor and the alpha-adrenergic receptor. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which has various physiological effects. The compound also inhibits the production of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator.

Biochemical And Physiological Effects

7-Oxo-prostaglandin I2-ephedrine has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It also has anti-thrombotic effects by inhibiting platelet aggregation and promoting vasodilation. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Oxo-prostaglandin I2-ephedrine in lab experiments include its potent anti-inflammatory, anti-thrombotic, and neuroprotective effects. Additionally, it has been shown to be well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of available data on its long-term safety and efficacy.

Future Directions

There are several future directions for the research on 7-Oxo-prostaglandin I2-ephedrine. One potential direction is the investigation of its potential therapeutic applications in cardiovascular diseases, such as hypertension and atherosclerosis. Another potential direction is the investigation of its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.

Synthesis Methods

The synthesis of 7-Oxo-prostaglandin I2-ephedrine involves the chemical reaction between 7-Oxo-prostaglandin I2 and ephedrine. This reaction is carried out in a laboratory setting and requires specific conditions to obtain the desired product. The process of synthesis is complex and requires expertise in chemical synthesis.

Scientific Research Applications

7-Oxo-prostaglandin I2-ephedrine has been studied extensively for its potential therapeutic applications. Research studies have shown that this compound has anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a potential candidate for the treatment of various cardiovascular diseases. Additionally, it has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

CAS RN

108590-75-6

Product Name

7-Oxo-prostaglandin I2-ephedrine

Molecular Formula

C30H45NO7

Molecular Weight

531.7 g/mol

IUPAC Name

(5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1

InChI Key

CLRBHRQIUVKWDS-AUVQIACVSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC

SMILES

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC

Canonical SMILES

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC

synonyms

7-keto-PGI2-ephedrine
7-oxo-prostaglandin I2-ephedrine
Chinoin 169
Chinoin-169

Origin of Product

United States

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